molecular formula C16H14N4OS2 B2530022 3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole CAS No. 671199-86-3

3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole

Cat. No.: B2530022
CAS No.: 671199-86-3
M. Wt: 342.44
InChI Key: WJBUHJLXIFDVAR-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole is a heterocyclic hybrid featuring a 1,2-oxazole core substituted with 3,5-dimethyl groups and a methylthio-linked triazolo-thiazole moiety. The methylthio (-S-CH2-) bridge may improve lipophilicity, influencing membrane permeability and bioavailability.

Properties

IUPAC Name

3,5-dimethyl-4-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-10-13(11(2)21-19-10)8-22-15-17-18-16-20(15)14(9-23-16)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBUHJLXIFDVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of the triazole and thiazole rings, followed by their fusion with the oxazole ring through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (–S–) group in the sulfanyl methyl bridge is susceptible to oxidation.

Reagent Product Conditions Yield Source
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide (–SO–) derivativeRT, 6–12 hours65–78%
mCPBASulfone (–SO<sub>2</sub>–) derivativeDCM, 0°C → RT, 4 hours82%

Oxidation enhances electrophilicity at the bridgehead, enabling further functionalization (e.g., nucleophilic substitutions).

Electrophilic Substitution on the Oxazole Ring

The 1,2-oxazole ring undergoes regioselective electrophilic attacks at the 4-methyl and 5-methyl positions.

Nitration

  • Reagent: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3)

  • Product: Nitro derivatives at C4 and C5 methyl groups.

  • Conditions: 0°C, 2 hours → RT, 6 hours.

  • Yield: 45–60% .

Halogenation

  • Reagent: NBS (for bromination), NCS (for chlorination).

  • Product: Halogenated methyl groups (e.g., –CH<sub>2</sub>Br).

  • Conditions: Radical initiation with AIBN in CCl<sub>4</sub>.

  • Yield: 55–70% .

Nucleophilic Substitution at the Triazolothiazole Moiety

The triazolo[3,4-b] thiazole system participates in nucleophilic displacements at sulfur and nitrogen centers.

Alkylation at Sulfur

  • Reagent: Alkyl halides (e.g., CH<sub>3</sub>I).

  • Product: Alkylsulfonium intermediates, leading to S-alkylated derivatives.

  • Conditions: K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C.

  • Yield: 70–85% .

Amination at Triazole Nitrogen

  • Reagent: NH<sub>3</sub> or primary amines.

  • Product: N-Amino-triazolothiazole derivatives.

  • Conditions: Microwave irradiation, 100°C, 30 minutes.

  • Yield: 60–75% .

Cycloaddition Reactions

The triazole and thiazole rings engage in [3+2] cycloadditions with dipolarophiles.

Dipolarophile Product Catalyst Yield Source
PhenylacetyleneTriazolothiazole-fused pyrazoleCuI, Et<sub>3</sub>N68%
Ethyl acrylateOxazole-thiazole hybrid spirocyclesNone (thermal)52%

Cross-Coupling Reactions

The phenyl group on the triazolothiazole moiety participates in Suzuki-Miyaura couplings.

  • Reagent: Arylboronic acids.

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>.

  • Conditions: DME/H<sub>2</sub>O, 80°C, 12 hours.

  • Yield: 50–65% for biaryl derivatives .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the oxazole ring undergoes ring-opening:

  • Reagent: HCl (conc.)/EtOH.

  • Product: Linear amide-thiol intermediate.

  • Application: Precursor for synthesizing thiazolidinone derivatives .

Key Stability Considerations

  • pH Sensitivity: Degrades in strongly alkaline conditions (pH > 10) via thiazole ring hydrolysis .

  • Thermal Stability: Stable up to 200°C; decomposition observed above 220°C.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of compounds containing triazole and thiazole rings as anticancer agents. For instance:

  • Cytotoxicity Studies : Research has shown that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the one have demonstrated inhibitory effects on phospholipid-dependent kinase 1, leading to cell cycle arrest in cancer cells .
  • Mechanism of Action : The mechanism often involves the disruption of DNA synthesis by targeting key enzymes such as thymidylate synthase . The structural characteristics of the compound allow it to penetrate cell membranes effectively due to its lipophilicity.

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity:

  • In Vitro Studies : Compounds with similar frameworks have been reported to exhibit antimicrobial effects against both bacterial and fungal strains. The azole group enhances membrane permeability, facilitating interaction with microbial targets .
  • Potential Applications : These properties make it a candidate for developing new antibiotics or antifungal agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic precursors. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization. For example:

  • Synthesis Pathway : A common synthetic route involves the cyclocondensation of appropriate precursors followed by functionalization to introduce the desired substituents .

Case Studies and Research Findings

Several case studies provide insights into the efficacy and safety profiles of compounds related to 3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole:

StudyObjectiveFindings
Sameliuk et al. (2021)Investigate cytotoxicityIdentified significant antiproliferative activity against HT29 cancer cells .
Ozyazici et al. (2021)Characterize antimicrobial effectsDemonstrated promising antimicrobial activity against various pathogens .
Du et al. (2013)Model anticancer effectsTargeted thymidylate synthase leading to effective DNA synthesis inhibition .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycles and Substituents

The target compound’s hybrid structure combines 1,2-oxazole and triazolo-thiazole rings, distinguishing it from analogs with triazolo-thiadiazole or simpler triazole cores (Table 1). Key comparisons include:

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Class Core Structure Key Substituents Heteroatoms Reference
Target Compound 1,2-oxazole + triazolo-thiazole 3,5-dimethyl, phenyl O, N, S -
Triazolo-thiadiazoles Triazolo[3,4-b]thiadiazole Methoxy, nitro, aryl N, S (thiadiazole)
4H-1,2,4-Triazole Derivatives 4H-1,2,4-triazole Trimethoxyphenyl, methylthio N, S
Pyrazole-Triazolo Hybrids Triazolo-thiadiazole + pyrazole 4-methoxyphenyl N, S (thiadiazole + pyrazole)
  • Triazolo-Thiadiazoles : These lack the oxazole ring but share fused triazole systems. For example, 3-(3,5-dimethoxyphenyl)-6-(2-nitro-4-methylphenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole () features electron-withdrawing nitro and methoxy groups, contrasting with the target’s electron-donating methyl substituents. Thiadiazole rings (N,S) may confer higher polarity than the target’s thiazole (N,S) .

Substituent Effects

  • Methyl vs. Methoxy Groups : The target’s 3,5-dimethyl groups enhance lipophilicity compared to methoxy-substituted analogs (e.g., ), which may improve membrane penetration but reduce aqueous solubility.
  • Phenyl vs.

Key Reaction Pathways

Pharmacological Potential

Inferred Bioactivity

Table 3: Reported Bioactivities of Analogous Compounds

Compound Class Activities Reported Mechanism/Target Reference
Triazolo-Thiadiazoles Antifungal (14-α-demethylase inhibition) Molecular docking (PDB: 3LD6)
4H-1,2,4-Triazole Derivatives Antimicrobial Undisclosed
Pyrazole-Triazolo Hybrids Vasodilation Calcium channel modulation
  • Antifungal Potential: Triazolo-thiadiazoles in inhibit fungal lanosterol demethylase via docking interactions. The target’s triazolo-thiazole core may similarly target fungal enzymes .
  • Antimicrobial Activity : Methylthio groups in ’s triazoles correlate with antimicrobial effects, suggesting the target’s -S-CH2- bridge could enhance such activity .

Biological Activity

The compound 3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole-thiazole moiety linked to an oxazole ring. Its structural complexity allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic precursors. The general synthesis pathway includes:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving sulfur-containing compounds.
  • Introduction of the Triazole Moiety : The triazole can be synthesized using azide-alkyne cycloaddition or other methods.
  • Final Assembly : The oxazole ring is introduced through condensation reactions with appropriate substrates.

The specific synthetic routes may vary based on the desired substituents and their positions on the rings.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing similar structural motifs:

  • Mechanism of Action : Compounds with thiazole and triazole rings have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to the target compound have demonstrated inhibition of cell proliferation in breast carcinoma and hepatocellular carcinoma cell lines with IC50 values ranging from 1.19 µM to 3.4 µM .
  • Case Study : A study highlighted a derivative with a phenyl substituent on the thiazole ring that exhibited potent anticancer activity, suggesting that modifications in the structure can enhance efficacy .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

  • Activity Spectrum : Compounds featuring thiazole and oxazole rings have been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases:

  • Research Findings : In vivo studies indicated that certain thiazole derivatives could reduce oxidative stress markers and improve cognitive function in animal models .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer1.19
Compound BAntimicrobial0.85
Compound CNeuroprotective2.50

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Thiazole FormationCyclizationSulfur-containing precursor
Triazole IntroductionAzide-Alkyne CycloadditionAzide and alkyne derivatives
Oxazole AssemblyCondensationAppropriate carbonyl compounds

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-4-[({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)methyl]-1,2-oxazole

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